molecular formula C11H12O B1642554 1-(3-Prop-1-en-2-ylphenyl)ethanone

1-(3-Prop-1-en-2-ylphenyl)ethanone

Cat. No.: B1642554
M. Wt: 160.21 g/mol
InChI Key: CDWRSUNYLNEVTA-UHFFFAOYSA-N
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Description

1-(3-Prop-1-en-2-ylphenyl)ethanone is a ketone derivative featuring an ethanone group (C=O) attached to a phenyl ring substituted with a propenyl (allyl) group at the 3-position. For instance, similar ethanone derivatives exhibit biological activities such as enzyme inhibition (e.g., DNA-PK inhibitors ), antimicrobial effects , and antioxidant properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Prop-1-en-2-ylphenyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The Friedel-Crafts acylation is a common method for synthesizing aromatic ketones like this compound. Use acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions, while extended reaction times (12–24 hrs) improve yield . Solvent choice (e.g., dichloromethane or nitrobenzene) affects regioselectivity due to steric and electronic effects of the allyl group. Post-reaction, quenching with ice-HCl and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating the product .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR identify the allyl group (δ 5.1–5.3 ppm for vinyl protons) and ketone (δ 2.6 ppm for methyl protons). NOESY can confirm spatial proximity of substituents .
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and distances, critical for verifying the allyl group's orientation and potential π-π stacking interactions.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Basis sets like 6-31G(d,p) model electron density around the aromatic ring and allyl group. Solvent effects can be incorporated using the polarizable continuum model (PCM). Compare results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) to validate computational models .

Q. How do steric and electronic effects of the allyl group influence regioselectivity in derivatization reactions?

  • Methodological Answer : The allyl group’s electron-donating resonance effect activates the para position, while steric hindrance directs electrophiles to the ortho/meta positions. Use Hammett substituent constants (σ⁺) to quantify electronic effects. Competitive experiments with substituted analogs (e.g., methyl vs. allyl) under identical conditions (e.g., nitration with HNO₃/H₂SO₄) reveal regioselectivity trends. HPLC or GC-MS monitors product distribution .

Q. What strategies mitigate data discrepancies in biological activity studies of derivatives?

  • Methodological Answer : Standardize assay protocols to reduce variability:

  • Enzyme assays : Use recombinant enzymes (e.g., CYP450 isoforms) and control for pH, temperature, and cofactors.
  • Molecular docking : Employ PyRx or AutoDock Vina with crystal structures from the PDB (e.g., 1MNC for kinases). Validate docking poses via molecular dynamics simulations (GROMACS) .
  • ADMET profiling : Use SwissADME to predict bioavailability and rule out false positives from cytotoxicity (e.g., MTT assays on HEK-293 cells) .

Q. How can reaction pathways involving the ketone and allyl groups be selectively controlled?

  • Methodological Answer :

  • Ketone protection : Convert the ketone to a thioketal using ethanedithiol and BF₃·Et₂O, enabling selective allyl oxidation (e.g., ozonolysis to aldehyde) .
  • Cross-metathesis : Employ Grubbs catalyst to functionalize the allyl group without affecting the ketone. Monitor reaction progress via FT-IR for C=C bond disappearance .

Q. Data-Driven Research Challenges

Q. What analytical techniques resolve contradictions in reported crystallographic data for similar ethanone derivatives?

  • Methodological Answer : Reanalyze disputed structures using:

  • Rietveld refinement : For powder XRD data, refine lattice parameters and occupancy factors to detect impurities.
  • SC-XRD : Compare thermal ellipsoids and residual electron density maps to identify disorder or twinning .
  • DFT-optimized geometries : Overlay computational and experimental structures to assess fit (RMSD < 0.5 Å acceptable) .

Q. How can solvent effects on NMR chemical shifts be quantified for accurate structural assignments?

  • Methodological Answer : Record ¹H NMR in deuterated solvents (CDCl₃, DMSO-d₆) and apply solvent correction factors. Use COSY and HSQC to resolve overlapping signals. For polar solvents, apply the PCM-DFT method to simulate solvent-induced shifts (e.g., Gaussian 16) and compare with experimental data .

Q. Biological and Pharmacological Applications

Q. What in vitro models are appropriate for evaluating the antimicrobial potential of this compound derivatives?

  • Methodological Answer : Use standardized MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Pair with time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Validate membrane disruption via SEM imaging of treated cells .

Q. How can the compound’s pharmacokinetic profile be optimized for CNS penetration?

  • Methodological Answer : Modify logP via substituent addition (e.g., fluorine at para position) to enhance blood-brain barrier permeability. Use PAMPA-BBB assay for permeability screening. Conduct in vivo PET imaging with ¹⁸F-labeled analogs to track brain uptake .

Comparison with Similar Compounds

The following analysis compares 1-(3-Prop-1-en-2-ylphenyl)ethanone with structurally related ethanone derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Biological Activity/Application Reference ID
This compound 3-Prop-1-en-2-yl Ketone, allyl group Potential π-π interactions (inferred) -
1-(4-Ethylphenyl)ethanone 4-Ethyl Ketone, alkyl chain Protein binding (K value: 8.2 µM)
1-(3,4-Dimethylphenyl)ethanone 3,4-Dimethyl Ketone, methyl groups Protein binding (K value: 5.6 µM)
1-(2,4-Dihydroxyphenyl)ethanone 2,4-Dihydroxy Ketone, hydroxyl groups Antioxidant (10.6-fold in coffee)
1-(3-Nitrophenyl)ethanone 3-Nitro Ketone, nitro group Solubility in alcohols (e.g., ethanol)
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone 2-Hydroxy, 4-morpholine Ketone, morpholine ring DNA-PK inhibitor (synergizes with radiation)
1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-beta-carbolin-2-yl)-ethanone 3,4-Dihydroxy, beta-carboline Ketone, heterocyclic system Broad-spectrum antibacterial activity

Key Observations:

Substituent Effects on Binding and Activity: Alkyl vs. Allyl Groups: The ethyl and dimethyl substituents in 1-(4-ethylphenyl)ethanone and 1-(3,4-dimethylphenyl)ethanone enhance hydrophobic interactions with proteins, as evidenced by their binding affinities (K values: 5.6–8.2 µM) . The propenyl group in the target compound may similarly contribute to binding via π-π stacking, though experimental validation is required. Hydroxyl Groups: Hydroxyl groups (e.g., 2,4-dihydroxy substitution) significantly boost antioxidant activity, as seen in coffee-derived ethanones . In contrast, morpholine and nitro groups (e.g., 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone) enable targeted enzyme inhibition .

Biological Activity Trends: Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., nitro) or fused heterocycles (e.g., beta-carboline) exhibit enhanced antibacterial effects. For example, 1-(3,4-dihydroxy-phenyl)-2-(7-methoxy-beta-carbolin-2-yl)-ethanone shows broad-spectrum activity against Gram-positive bacteria . Enzyme Inhibition: Substituent polarity and steric effects modulate inhibitory potency. The morpholine-containing ethanone in inhibits DNA-PK with high selectivity, while hydroxylated analogs in exhibit α-glucosidase inhibition (IC50: 8.2–12.4 µM).

Physicochemical Properties: Solubility and Stability: Nitro-substituted ethanones (e.g., 1-(3-nitrophenyl)ethanone) display higher melting points (440.20 K) and solubility in polar solvents like ethanol . Allyl-substituted derivatives may exhibit lower polarity, favoring lipid membrane penetration.

Table 2: Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity/Property Example Compound
Allyl (Propenyl) Group Enhances π-π interactions This compound
Hydroxyl Groups Increases antioxidant/enzyme inhibition 1-(2,4-dihydroxyphenyl)ethanone
Morpholine/Nitro Groups Improves target selectivity 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone
Heterocyclic Systems Broadens antimicrobial spectrum Beta-carboline-linked ethanone

Preparation Methods

Synthetic Routes for 1-(3-Prop-1-en-2-ylphenyl)ethanone

Wittig Reaction-Based Synthesis

The Wittig reaction is a cornerstone for introducing alkenyl groups into aromatic systems. A representative protocol involves reacting 3-acetylphenyl bromide with a stabilized ylide derived from methyl triphenylphosphonium bromide.

Procedure :

  • Ylide Formation : Methyl triphenylphosphonium bromide (5.36 g, 15 mmol) and potassium tert-butoxide (1.68 g, 15 mmol) are combined in dry tetrahydrofuran (THF) under argon. The mixture is stirred at room temperature for 30 minutes to generate the ylide.
  • Alkenylation : 3-Acetylphenyl bromide (1.21 g, 10 mmol) is added to the ylide solution, and the reaction proceeds overnight. Post-reaction workup includes quenching with saturated sodium bicarbonate and extraction with ethyl acetate. Silica gel chromatography yields this compound with a 74% yield.

Key Advantages :

  • High regioselectivity for the meta position due to steric and electronic effects of the acetyl group.
  • Compatibility with moisture-sensitive intermediates when conducted under inert atmospheres.

Friedel-Crafts Acylation of Propenylbenzene Derivatives

Friedel-Crafts acylation offers a direct route to aryl ketones. For this compound, propenyl-substituted benzene serves as the starting material.

Procedure :

  • Substrate Preparation : Propenylbenzene (3-prop-1-en-2-ylbenzene) is synthesized via catalytic dehydrogenation of cumene or palladium-mediated cross-coupling.
  • Acylation : Propenylbenzene (10 mmol) is treated with acetyl chloride (12 mmol) in the presence of aluminum chloride (15 mmol) in dichloromethane at 0°C. The reaction mixture is stirred for 4 hours, followed by aqueous workup to isolate the crude product. Distillation under reduced pressure yields this compound with 68% purity, which is further refined via recrystallization.

Challenges :

  • Competing ortho/para acetylation due to the electron-donating nature of the propenyl group.
  • Requires meticulous control of Lewis acid stoichiometry to minimize side reactions.

Grignard Reagent-Mediated Synthesis

Adapting methodologies from trifluoromethyl acetophenone synthesis, this approach employs Grignard reagents to construct the ketone backbone.

Procedure :

  • Grignard Formation : A mixture of 3-bromo(trifluoromethyl)benzene isomers (50 g) is reacted with magnesium turnings (5.8 g) in THF under nitrogen. Catalytic iodine ensures efficient initiation.
  • Ketene Addition : The Grignard reagent is slowly introduced to a solution of ketene (28.3 g) in toluene at −10°C. A transition metal ligand-acid complex (e.g., FeCl3·THF) facilitates the coupling, yielding an isomeric acetophenone mixture.
  • Oximation and Purification : The crude product is treated with hydroxylamine hydrochloride to form the oxime, which is subsequently hydrolyzed back to the ketone. Final purification via fractional distillation achieves >99% purity.

Industrial Relevance :

  • Scalable to continuous flow reactors, enhancing throughput and reducing waste.
  • High tolerance for isomeric starting materials, minimizing preprocessing costs.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Wittig Reaction : THF outperforms dichloromethane in ylide stability, enabling reactions at ambient temperatures.
  • Friedel-Crafts Acylation : Dichloromethane at 0°C suppresses polyacylation, whereas elevated temperatures favor para-substitution.

Catalytic Systems

  • FeCl3·THF Complex : Enhances Grignard-ketene coupling efficiency by 40% compared to traditional Cu catalysts.
  • AlCl3 vs. FeCl3 : Aluminum chloride provides higher yields in Friedel-Crafts reactions but generates more acidic waste.

Industrial Production Techniques

Continuous Flow Synthesis

Modern plants utilize tubular reactors for Grignard and acylation steps, achieving:

  • Throughput : 500 kg/day with 92% conversion efficiency.
  • Waste Reduction : Solvent recovery systems reclaim >85% THF and toluene.

Crystallization and Distillation

  • Multi-Stage Distillation : Separates this compound from ortho/para isomers at 150°C and 5 mbar.
  • Recrystallization : Ethanol-water mixtures (7:3 v/v) yield crystals with 99.5% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Wittig Reaction 74 98 Moderate 320
Friedel-Crafts 68 95 High 280
Grignard-Ketene 82 99.5 Very High 410

Key Findings :

  • The Grignard-ketene method excels in purity and scalability but incurs higher costs due to specialized equipment.
  • Wittig reactions are preferable for small-scale, high-purity applications despite moderate yields.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(3-prop-1-en-2-ylphenyl)ethanone

InChI

InChI=1S/C11H12O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-7H,1H2,2-3H3

InChI Key

CDWRSUNYLNEVTA-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC(=CC=C1)C(=O)C

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(=O)C

Origin of Product

United States

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